N,2,2-trimethylcyclopropan-1-amine

Description

Contextual Significance of Substituted Cyclopropylamines in Chemical Research

Substituted cyclopropylamines are organic compounds characterized by a cyclopropane (B1198618) ring—a three-membered carbon ring—to which an amine group and other substituents are attached. The high ring strain of the cyclopropane moiety imparts unique chemical reactivity, making these compounds valuable building blocks in organic synthesis. nih.gov

In the realm of medicinal chemistry, substituted cyclopropylamines have emerged as a "privileged scaffold," meaning their structure is frequently found in biologically active compounds. A notable area of research is their activity as enzyme inhibitors. nih.gov For instance, certain N-substituted cyclopropylamines have been investigated as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders. nih.gov The introduction of various substituents on the cyclopropylamine (B47189) core allows for the fine-tuning of their biological activity and selectivity, making them attractive candidates for drug discovery programs. nih.gov

Structural Characteristics and Chemical Foundation of N,2,2-trimethylcyclopropan-1-amine

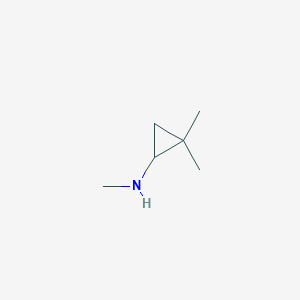

The defining features of this compound are its cyclopropane ring, an amine group attached to one of the ring carbons (C1), and three methyl groups. Two of these methyl groups are attached to the adjacent carbon (C2), and one is part of the N-methylamino group at C1. The presence of these substituents, particularly the gem-dimethyl group at the C2 position, influences the molecule's steric and electronic properties.

The hydrochloride salt of this compound, this compound hydrochloride, is a more common form for handling and storage due to its increased stability and water solubility. vulcanchem.com

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1248701-12-3 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.18 g/mol |

| InChI Key | PLJZKLHAOXVOPY-UHFFFAOYSA-N |

Overview of Key Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is limited in publicly available literature, the broader research on substituted cyclopropylamines provides a clear trajectory for its potential areas of investigation.

The primary research interest in compounds of this class lies in their biological activity. Studies on similar molecules have focused on their role as inhibitors of enzymes like histone demethylase KDM1A (also known as LSD1), which is a target in cancer therapy. nih.gov The substitution pattern on the cyclopropane ring is a key determinant of inhibitory potency and selectivity. nih.gov Therefore, a logical research path for this compound would be to synthesize the compound and screen it for activity against a panel of enzymes, particularly those implicated in human diseases.

Another significant area of research for substituted cyclopropylamines is in the development of novel synthetic methodologies. The construction of the strained cyclopropane ring with specific stereochemistry is a challenge in organic synthesis. Research in this area often focuses on developing efficient and stereoselective methods for preparing these compounds.

Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

N,2,2-trimethylcyclopropan-1-amine |

InChI |

InChI=1S/C6H13N/c1-6(2)4-5(6)7-3/h5,7H,4H2,1-3H3 |

InChI Key |

PLJZKLHAOXVOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1NC)C |

Origin of Product |

United States |

Synthetic Methodologies for N,2,2 Trimethylcyclopropan 1 Amine and Its Derivatives

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the formation of the three-membered ring and the introduction of the amino functionality or a precursor in a concerted or sequential manner.

Carbene/Carbenoid-mediated Cyclopropanation

The reaction of a carbene or a carbenoid with an appropriately substituted alkene is a fundamental approach to cyclopropane (B1198618) synthesis. For the synthesis of N,2,2-trimethylcyclopropan-1-amine, this would involve the reaction of 2-methyl-2-butene (B146552) with a carbene equivalent bearing a protected or masked amino group. The Simmons-Smith reaction and its modifications are classic examples of carbenoid-based cyclopropanation. wikipedia.orgorganicchemistrytutor.com The reaction typically utilizes a diiodoalkane and a zinc-copper couple to generate a zinc carbenoid, which then reacts with an alkene. wikipedia.orgorganic-chemistry.org The stereospecificity of the Simmons-Smith reaction ensures that the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org

While direct cyclopropanation with an amino-carbene is challenging, a more common approach involves the cyclopropanation of an alkene followed by functional group manipulation to install the amine. For instance, the cyclopropanation of 2-methyl-2-butene using diiodomethane (B129776) and a zinc-copper couple would yield 1,1,2-trimethylcyclopropane. Subsequent functionalization would be required to introduce the amine group at the C1 position, which is a multi-step and often inefficient process.

A more direct, albeit less common, method would involve an N-substituted carbene. The generation of such carbenes, however, can be complex and their reactivity may be limited.

Metal-catalyzed Cyclopropanation Routes

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to promote cyclopropanation reactions from diazo compounds. These reactions offer a high degree of control over stereochemistry and are compatible with a variety of functional groups. Rhodium(II) catalysts, for example, are highly effective in catalyzing the reaction of diazoacetates with alkenes. byjus.com

A potential route to a precursor of this compound could involve the rhodium(II)-catalyzed cyclopropanation of 2-methyl-2-butene with a diazo compound containing a nitrogen precursor, such as a nitrile or an azide (B81097) group. Subsequent reduction of this group would then yield the desired primary amine.

Copper-catalyzed cyclopropanation reactions are also well-established. These catalysts can be used in the synthesis of various cyclopropane derivatives. For instance, copper complexes have been utilized in domino reactions for the synthesis of nitrogen-containing heterocycles. chemicalbook.com A plausible, though not explicitly reported, strategy could involve a copper-catalyzed reaction between 2-methyl-2-butene and a suitable diazo reagent to form the cyclopropane ring with a nitrogen-containing substituent.

| Catalyst Type | General Substrates | Potential Application for Target Synthesis | Key Findings & Limitations |

| Rhodium(II) Carboxylates | Alkenes, Diazoacetates | Cyclopropanation of 2-methyl-2-butene with an N-protected diazo compound. | High efficiency and stereocontrol. Requires synthesis of a specific diazo precursor. byjus.com |

| Copper(I/II) Complexes | Alkenes, Diazo Compounds | Similar to Rhodium(II) catalysis, potentially offering different selectivity. | Well-established for cyclopropanation, but specific application to the target is not documented. chemicalbook.com |

Electro-induced Cyclopropanation Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. Electrosynthesis can be used to generate reactive intermediates under mild conditions. wikipedia.org The electrochemical cyclopropanation of unactivated alkenes has been reported using active methylene (B1212753) compounds in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. wikipedia.org This method could potentially be adapted for the synthesis of a precursor to this compound by using a nitrogen-containing methylene compound.

A proposed electrochemical approach could involve the generation of a radical species from a suitable nitrogen-containing precursor, which then adds to 2-methyl-2-butene, followed by an intramolecular cyclization to form the cyclopropylamine (B47189) derivative. However, specific literature for the direct electro-induced synthesis of this compound is not currently available.

Photocatalytic Cyclopropanation Techniques

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light. Photocatalytic methods have been developed for the [3+2] cycloaddition of cyclopropylamines with olefins, indicating the feasibility of activating cyclopropane systems photochemically. organic-chemistry.org While this is a ring-opening reaction, it demonstrates the potential for photocatalysis in manipulating cyclopropane structures.

A direct photocatalytic cyclopropanation to form this compound would likely involve the generation of a reactive intermediate from a nitrogen-containing precursor upon irradiation, which then reacts with 2-methyl-2-butene. Although general photocatalytic methods for the synthesis of amines from alkenes have been reported, their application to the direct synthesis of this specific cyclopropylamine has not been detailed. nrochemistry.com

Amination Pathways for Cyclopropane Precursors

This section focuses on the introduction of the amine functionality onto a pre-formed cyclopropane ring.

Amination of Cyclopropanol (B106826) Derivatives

The Kulinkovich reaction provides a valuable route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.orgrsc.org For the synthesis of a precursor to this compound, one could envision the Kulinkovich reaction on an appropriate ester to generate 1,2,2-trimethylcyclopropan-1-ol.

Once the cyclopropanol is obtained, several methods can be employed for its amination. The Mitsunobu reaction is a well-established method for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. nih.gov This would involve activating the hydroxyl group of the cyclopropanol with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack by an amine source, such as a protected amine or an azide which can be subsequently reduced.

Another potential route for the amination of cyclopropanols is through reductive amination of the corresponding cyclopropanone. 2,2-Dimethylcyclopropanone can be synthesized, and its reaction with methylamine (B109427) followed by reduction would yield the target compound. acs.org

Furthermore, rearrangement reactions of carboxylic acid derivatives, such as the Curtius and Hofmann rearrangements, offer viable pathways to primary amines. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com Starting from 2,2-dimethylcyclopropanecarboxylic acid, which can be synthesized via cyclopropanation of 2-methylbutenoic acid, one could prepare the corresponding acyl azide for the Curtius rearrangement or the carboxamide for the Hofmann rearrangement. wikipedia.orgwikipedia.orgresearchgate.net Thermal or photochemical rearrangement of the acyl azide or treatment of the carboxamide with bromine and a base would lead to an isocyanate intermediate, which upon hydrolysis yields the primary amine, this compound. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid, could also be a potential route starting from 2,2-dimethylcyclopropyl methyl ketone. byjus.comwikipedia.orgorganic-chemistry.org

| Precursor | Reagents and Conditions | Product | Key Features |

| 2,2-Dimethylcyclopropanecarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Curtius) or Br₂/NaOH (Hofmann) 4. H₂O | This compound | Forms primary amine with loss of one carbon. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com |

| 2,2-Dimethylcyclopropanecarboxaldehyde | Methylamine, NaBH₃CN or other reducing agent | This compound | Standard reductive amination protocol. chemicalbook.com |

| 2,2-Dimethylcyclopropanone | Methylamine, NaBH₃CN or other reducing agent | This compound | Provides a direct route from the ketone. acs.org |

| 1,2,2-Trimethylcyclopropan-1-ol | 1. PPh₃, DIAD/DEAD 2. Phthalimide (B116566) or DPPA 3. Hydrolysis or reduction | This compound | Mitsunobu reaction with inversion of configuration. nih.gov |

Reductive Amination of Cyclopropane Carbonyls

Reductive amination is a powerful and widely utilized method for the synthesis of amines. libretexts.orgmdpi.com This one-step procedure involves the reaction of a carbonyl compound, in this case, a cyclopropane carbonyl derivative, with an amine in the presence of a reducing agent. libretexts.orgmdpi.com The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, 2,2-dimethylcyclopropane-1-carbaldehyde (B3050460) or 2,2-dimethylcyclopropane-1-ketone would serve as the starting carbonyl compound. The reaction with methylamine, followed by reduction, would yield the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.

The efficiency of reductive amination can be influenced by several factors, including the nature of the solvent and the presence of catalysts. For instance, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to accelerate reductive amination reactions and enhance yields without the need for a catalyst. organic-chemistry.org In some cases, particularly with less reactive ketones, the addition of a Lewis acid like ZnCl₂ can facilitate the reaction. koreascience.kr

Table 1: Examples of Reductive Amination Conditions

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Catalyst/Additive | Product | Reference |

| Aldehydes/Ketones | Dimethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol (B145695) | Et₃NHCl | N,N-dimethylalkylamines | koreascience.kr |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride | 2,2,2-Trifluoroethanol | None | Alkylated Amines | organic-chemistry.org |

| Phenyl-2-propanone | Ammonia (B1221849) | H₂/Nickel | - | - | Amphetamine | libretexts.org |

| Aromatic Aldehydes | n-Butylamine | H₂ | - | Cobalt-based composites | N-butyl-N-arylmethylamines | mdpi.com |

Nucleophilic Substitution Reactions on Halogenated Cyclopropanes

Another fundamental approach to synthesizing cyclopropylamines involves the nucleophilic substitution of a leaving group on the cyclopropane ring by an amine. youtube.comchemguide.co.uk Halogenated cyclopropanes, such as 1-bromo- or 1-chloro-2,2-dimethylcyclopropane, are common substrates for this reaction. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a nucleophile like an amine. youtube.com

The reaction of a primary amine, such as methylamine, with a 1-halo-2,2-dimethylcyclopropane would lead to the formation of a secondary amine, in this case, this compound. This reaction is a classic example of an Sₙ2 reaction, where the amine acts as the nucleophile. chemguide.co.uk However, a significant challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the haloalkane to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

To circumvent the issue of over-alkylation, alternative strategies can be employed. One such method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate. youtube.com Another approach involves the use of azide ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. libretexts.org For the synthesis of a specifically N-methylated amine, direct reaction with methylamine under controlled conditions remains a viable, albeit potentially lower-yielding, option.

Table 2: Nucleophilic Substitution for Amine Synthesis

| Substrate | Nucleophile | Product Type | Key Features | Reference |

| Alkyl Halides | Ammonia/Amines | Primary, Secondary, Tertiary Amines, Quaternary Salts | Prone to over-alkylation | libretexts.org |

| Alkyl Halides | Azide ion (N₃⁻) | Primary Amines (after reduction) | Avoids over-alkylation, but azides can be explosive | libretexts.org |

| Halogenoalkanes | Hydroxide (B78521) ions | Alcohols | Sₙ1 and Sₙ2 mechanisms depending on substrate | chemguide.co.uk |

| Brominated Dimethyl Alkylidene Malonates | Amines | Substitution products | Specific for certain activated substrates | researchgate.net |

Rearrangement and Transformation-Based Synthesis

Hofmann Rearrangement of Cyclopropane Amides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com This transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a cyclopropylamine, the starting material would be a cyclopropanecarboxamide. Specifically, to obtain 2,2-dimethylcyclopropan-1-amine, one would start with 2,2-dimethylcyclopropanecarboxamide. nih.gov Subsequent N-methylation would then be required to arrive at this compound.

The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. tcichemicals.comyoutube.com An important variation of this reaction involves trapping the intermediate isocyanate with an alcohol to form a stable carbamate, which can then be hydrolyzed to the amine. tcichemicals.commasterorganicchemistry.com This can be advantageous for purification and handling. Reagents like N-bromoacetamide (NBA) in the presence of lithium hydroxide have been shown to be efficient for the Hofmann rearrangement, providing high yields of carbamates and minimizing side reactions. organic-chemistry.org

The key step of the Hofmann rearrangement is the migration of the alkyl group (the cyclopropyl (B3062369) group in this case) from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. masterorganicchemistry.com This rearrangement occurs with retention of the configuration of the migrating group.

Other Selective Rearrangement Pathways

Besides the Hofmann rearrangement, other rearrangement reactions can be employed for the synthesis of amines. The Curtius rearrangement, for instance, starts from an acyl azide and also proceeds through an isocyanate intermediate to yield an amine. youtube.commasterorganicchemistry.com Similar to the Hofmann rearrangement, it results in the loss of one carbon atom. The Schmidt reaction offers another alternative, converting a carboxylic acid directly to an amine with the loss of one carbon, also via an isocyanate intermediate. youtube.com

More recent developments have explored migratory reductive amination processes. These methods can involve the rearrangement of an oxime to an amide (a Beckmann rearrangement), followed by reduction to the amine. chemrxiv.org Such multi-step, one-pot procedures offer efficient routes to structurally diverse amines.

Stereoselective Synthesis of this compound Analogues

Enantioselective Catalysis in Cyclopropanation

The synthesis of enantiomerically pure cyclopropylamines is of great interest, particularly for pharmaceutical applications. Enantioselective catalysis in cyclopropanation reactions is a powerful strategy to achieve this. princeton.eduprinceton.edu These methods involve the use of a chiral catalyst to control the stereochemical outcome of the cyclopropane ring formation.

A common approach involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst, often based on rhodium or copper. princeton.edu Gold-catalyzed enantioselective cyclopropanation reactions have also emerged as a valuable tool. beilstein-journals.orgmdpi.com These reactions can provide access to highly substituted cyclopropanes with excellent enantioselectivity. beilstein-journals.orgmdpi.com For the synthesis of precursors to this compound analogues, an appropriately substituted alkene could be subjected to enantioselective cyclopropanation. The resulting cyclopropane ester or ketone could then be converted to the desired amine through subsequent functional group manipulations.

Organocatalysis also offers a metal-free alternative for enantioselective cyclopropanation. princeton.edu Chiral aminocatalysts can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides to form enantioenriched cyclopropanes. princeton.edu The development of novel catalysts and the optimization of reaction conditions are key to achieving high levels of stereocontrol in these transformations. snnu.edu.cn

Table 3: Enantioselective Cyclopropanation Approaches

| Catalyst Type | Reactants | Key Features | Reference |

| Chiral Gold(I)-Carbene Complexes | Olefins and Propargylic Esters | Yields trisubstituted cyclopropanes with high enantioselectivity. | mdpi.com |

| Chiral Dihydroindole Catalysts (Organocatalysis) | α,β-Unsaturated Aldehydes and Stabilized Ylides | Based on directed electrostatic activation for high enantioselectivity. | princeton.edu |

| Chiral Gold(I) Complexes | Allenamides and Conjugated Dienes | [4+2] cycloaddition to form optically active cyclohexenes. | beilstein-journals.org |

| Chiral Lewis Acids | Donor-Acceptor Cyclopropanes and Nucleophiles | Catalytic activation for ring-opening reactions, providing enantioenriched products. | snnu.edu.cn |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. For a molecule like this compound, which has two stereocenters, controlling the relative configuration of the methyl and amino groups on the cyclopropane ring is a key synthetic challenge.

One of the most common methods for constructing the cyclopropane ring is through cyclopropanation of an alkene . In the context of this compound, this would involve the reaction of a carbene or carbenoid with an appropriately substituted alkene. For instance, the reaction of a diazo compound with an alkene in the presence of a metal catalyst, such as rhodium or copper, is a powerful tool for cyclopropanation. organic-chemistry.org The diastereoselectivity of this reaction can be influenced by the nature of the catalyst, the solvent, and the substituents on both the alkene and the diazo compound. organic-chemistry.orgnih.govmonash.edu

A notable study on the diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates demonstrated that rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide can achieve exceptional trans-selectivity, with diastereomeric ratios exceeding 98:2. organic-chemistry.org While this example produces a different substitution pattern, the underlying principles of catalyst-controlled diastereoselection are broadly applicable. For the synthesis of this compound, a potential precursor could be 2-methyl-1-propene, which upon reaction with a suitable aminocarbene equivalent could furnish the desired cyclopropane skeleton.

Another powerful strategy involves the directed cyclopropanation of alkenyl cyclopropyl carbinol derivatives. In this approach, a hydroxyl group on a side chain directs the cyclopropanation reagent to a specific face of the double bond, thereby controlling the diastereoselectivity. nih.gov This method has been shown to produce bicyclopropanes as single diastereomers. nih.gov A similar strategy could be envisioned for an alkene precursor bearing a chiral amine or a protected amino group that could direct an incoming carbene.

The Kulinkovich reaction and its variations represent another avenue for the synthesis of cyclopropylamines. acs.org This reaction typically involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to generate a titanacyclopropane intermediate, which can then be further functionalized. Applying this methodology to amides and nitriles has also been developed for the direct synthesis of aminocyclopropanes. acs.org The diastereoselectivity of these reactions can often be controlled by the choice of starting materials and reaction conditions. A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes has been reported, proceeding through the trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. researchgate.netchemrxiv.org

| Method | General Substrates | Key Features | Reported Diastereoselectivity |

| Metal-Catalyzed Cyclopropanation | Alkenes and Diazo Compounds | Tunable catalysts (Rh, Cu) | Can be highly selective (e.g., >98:2 for trans-isomers) organic-chemistry.org |

| Directed Cyclopropanation | Alkenyl Carbinols/Amines | Functional group directs reagent | Can produce single diastereomers nih.gov |

| Kulinkovich-type Reactions | Esters, Amides, Nitriles | Forms titanacyclopropane intermediate | Good to excellent diastereoselectivity |

| Zinc Homoenolate Trapping | α-Chloroaldehydes and Amines | Forms trans-cyclopropylamines | High diastereoselectivity researchgate.netchemrxiv.org |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

For a racemic mixture of this compound, a common kinetic resolution strategy would involve enantioselective acylation . In this process, a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst is used to selectively acylate one enantiomer of the amine. The resulting acylated product (an amide) can then be separated from the unreacted, enantioenriched amine by standard chromatographic or extraction techniques. The success of this method hinges on the ability of the chiral reagent or catalyst to effectively discriminate between the two enantiomers of the cyclopropylamine.

Enzymes, particularly lipases, are often employed for the kinetic resolution of amines due to their high enantioselectivity. While specific examples for this compound are not prevalent in the literature, the general principle is well-established for a wide range of primary and secondary amines.

Another approach is catalytic kinetic resolution . For instance, chiral catalysts can be used to selectively oxidize one enantiomer of an alcohol, leaving the other enantiomer unreacted. A similar strategy could be developed for the selective oxidation or derivatization of one enantiomer of this compound.

| Kinetic Resolution Method | Description | Potential Application to this compound |

| Enantioselective Acylation | One enantiomer of the amine is selectively converted to an amide using a chiral acylating agent or catalyst. | A racemic mixture of this compound could be resolved by reaction with a chiral acylating agent, allowing for the separation of the resulting diastereomeric amides or the enantioenriched unreacted amine. |

| Enzymatic Resolution | Enzymes, such as lipases, catalyze the enantioselective transformation of one enantiomer. | A lipase (B570770) could be used to selectively acylate or deacylate a derivative of this compound. |

| Catalytic Kinetic Resolution | A chiral catalyst promotes the selective reaction of one enantiomer. | A chiral transition metal catalyst could be employed to selectively perform a transformation (e.g., oxidation, C-H activation) on one enantiomer of the target amine. |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry has been established, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be incorporated into the synthetic route at an early stage. For example, a chiral amine could be used as a directing group in a cyclopropanation reaction. Alternatively, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and Oppolzer's camphorsultam. For instance, a carboxylic acid precursor to the cyclopropylamine could be coupled to a chiral auxiliary. The resulting chiral amide could then undergo a diastereoselective cyclopropanation. Subsequent removal of the chiral auxiliary would afford an enantioenriched cyclopropyl carboxylic acid, which could then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. acs.org

A study on the solid-phase synthesis of a branched α-glucan demonstrated the successful use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of a glycosyl donor to achieve complete anomeric control during glycosylation. nih.gov This highlights the power of chiral auxiliaries in controlling stereoselectivity even in complex systems. A similar strategic placement of a chiral auxiliary on a suitable precursor could be envisioned to control the stereochemical outcome of the cyclopropanation or a subsequent functionalization step leading to this compound.

| Chiral Auxiliary | General Application | Potential Synthetic Route for this compound |

| Evans Oxazolidinones | Diastereoselective alkylation, aldol, and conjugate addition reactions of N-acylated derivatives. | An N-acryloyl oxazolidinone could undergo a diastereoselective Michael-initiated ring closure to form the cyclopropane ring. |

| Oppolzer's Camphorsultam | Similar applications to Evans oxazolidinones, often with complementary stereoselectivity. | A sultam-derived enolate could be used in a cyclopropanation reaction. |

| Chiral Amines | Can be used as directing groups or converted to chiral imines for asymmetric addition reactions. researchgate.net | A chiral amine could be used to form a chiral enamine or imine that undergoes diastereoselective cyclopropanation. |

| (S)-(phenylthiomethyl)benzyl auxiliary | Used to control stereoselectivity in glycosylations. nih.gov | A precursor molecule containing this auxiliary could be used to direct a diastereoselective reaction. |

Chemical Reactivity and Mechanistic Investigations of N,2,2 Trimethylcyclopropan 1 Amine

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety, estimated to be around 54 kcal/mol, is a primary driver for its ring-opening reactions. researchgate.net These transformations lead to the formation of more stable, open-chain products and can be initiated by various reagents and conditions.

Cyclopropylamines, particularly those activated with an electron-withdrawing group, can undergo ring-opening reactions upon attack by nucleophiles. While the direct nucleophilic attack on an unactivated cyclopropane ring by an amine is not a commonly reported reaction for N,2,2-trimethylcyclopropan-1-amine itself, the general principle involves the attack of a nucleophile at one of the carbon atoms of the cyclopropane ring. In the case of donor-acceptor cyclopropanes, the nucleophile preferentially attacks the carbon bearing the donor group, leading to a zwitterionic intermediate that can be trapped by an electrophile. nih.gov For instance, the reaction of alkylidenecyclopropyl ketones with amines proceeds via a distal cleavage of the cyclopropane C-C bond to form trisubstituted pyrroles. organic-chemistry.org This type of reactivity highlights the potential for this compound to participate in similar transformations if appropriately activated.

The general mechanism for the nucleophilic ring-opening of an activated cyclopropane by an amine can be summarized as follows:

Electrophilic addition to cyclopropanes is a well-established process where the cyclopropane ring acts as a nucleophile. dalalinstitute.comyoutube.com The reaction of trans-2-phenylcyclopropylamine hydrochloride with an electrophile results in the cleavage of the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium (B1175870) group, which weakens the distal bond. nih.gov It is proposed that electrophilic attack can occur at either a corner or an edge of the cyclopropane ring, leading to different intermediates. dalalinstitute.com For this compound, protonation of the amine group would form an ammonium salt, which could then undergo electrophilic ring-opening. The stability of the resulting carbocation would dictate the regiochemical outcome of the ring-opening.

| Electrophile | Proposed Intermediate | Product Type |

| H+ | Corner-protonated cyclopropane | Open-chain amine |

| Br+ | Edge-protonated cyclopropane | Bromo-substituted open-chain amine |

| Hg2+ | Corner-protonated cyclopropane | Organomercurial compound |

Transition metals, particularly palladium and rhodium, are effective catalysts for the ring-opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. While specific examples for this compound are not extensively documented, related cyclopropylamines undergo a variety of metal-catalyzed transformations. For instance, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters have been developed. researchgate.netnih.gov Rhodium catalysts are used in the cycloisomerization of N-propargyl enamine derivatives and the enantioselective cyclopropanation of olefins. nih.govnih.gov Rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide is another powerful method for constructing eight-membered rings, proceeding via oxidative cleavage of the cyclopropane ring. pku.edu.cn

The formation of a radical cation from a cyclopropylamine (B47189) can initiate ring-opening. acs.orgnih.gov This process is often highly efficient due to the relief of ring strain. nih.gov The resulting distonic radical cation, where the charge and radical are separated, is a key intermediate. acs.orgnih.gov This intermediate can then participate in various subsequent reactions, such as addition to alkenes. nih.gov Photoredox catalysis is a powerful tool for generating these radical cations under mild conditions. nih.govnih.govacs.org For example, visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins proceed through the generation of a nitrogen-centered radical, followed by ring-opening. acs.orgacs.org

| Initiation Method | Key Intermediate | Subsequent Reaction | Product |

| Electrochemical Oxidation | Cyclopropylamine radical cation | H-atom loss | Allylic amine cation acs.org |

| Photoredox Catalysis | Distonic radical cation | Addition to alkene | Cyclopentylamine derivative nih.govrsc.org |

| Chemical Oxidation (e.g., Ce(IV)) | Cyclopropylarene radical cation | Nucleophilic attack by solvent | Ring-opened ether/alcohol vt.edu |

Thermal and photochemical conditions can also induce ring-opening and rearrangement reactions of cyclopropanes. While specific studies on this compound are limited, related systems provide insight. For example, the photochemical irradiation of arylcyclopropanes in the presence of methanol (B129727) can lead to electron-transfer-mediated ring-opening and addition of the solvent. acs.org Similarly, cyclopropyl-substituted benzophenones undergo photoisomerization through a mechanism involving fragmentation of the cyclopropane bond from an excited triplet state. nih.gov A photochemical [3+2] cycloaddition strategy has been developed for the synthesis of cyclopentane (B165970) products from cyclopropylimines upon irradiation with violet light. chemrxiv.org

Reactions Involving the Amine Functionality

The primary amine group of this compound exhibits typical nucleophilic reactivity, participating in a range of common transformations such as alkylation, acylation, and sulfonylation. wikipedia.orgchemguide.co.uk

Alkylation: Primary amines can be alkylated by alkyl halides. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, because the product amines are also nucleophilic. libretexts.orglibretexts.org Using a large excess of the amine can favor monoalkylation. libretexts.org

Acylation: The reaction of primary amines with acyl chlorides or acid anhydrides is a rapid and efficient method for the formation of amides. libretexts.org This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. mnstate.edu Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Sulfonylation: Primary amines react with sulfonyl chlorides to form sulfonamides. libretexts.org This reaction, often referred to as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

| Reagent Type | Functional Group Formed | Key Reaction Conditions |

| Alkyl Halide | Secondary, Tertiary Amine, Quaternary Ammonium Salt | Heat, potential for polyalkylation chemguide.co.uk |

| Acyl Chloride | Amide | Base to neutralize HCl libretexts.orgmnstate.edu |

| Acid Anhydride (B1165640) | Amide | Typically proceeds readily libretexts.org |

| Sulfonyl Chloride | Sulfonamide | Base to neutralize HCl wikipedia.orglibretexts.org |

| Aldehyde/Ketone | Imine | Acid catalysis, removal of water libretexts.orglibretexts.org |

Alkylation Reactions

Alkylation of this compound involves the formation of a new carbon-nitrogen bond. As a primary amine, it can react with alkylating agents such as alkyl halides. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide ucalgary.ca.

However, the direct alkylation of primary amines is often difficult to control and can lead to a mixture of products masterorganicchemistry.comwikipedia.org. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt ucalgary.camasterorganicchemistry.com. This overalkylation is a common challenge in amine synthesis masterorganicchemistry.com. To achieve mono-alkylation, a large excess of the initial amine may be used mnstate.edu.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Expected Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) (1 equivalent) | Mixture of this compound, N-methyl-N,2,2-trimethylcyclopropan-1-amine, N,N-dimethyl-N,2,2-trimethylcyclopropan-1-amine, and quaternary salt | Nucleophilic Substitution (SN2) |

| This compound | Methyl Iodide (CH₃I) (Excess) | (2,2-Dimethylcyclopropyl)trimethylammonium iodide (Quaternary Ammonium Salt) | Exhaustive Alkylation (SN2) |

| This compound (Excess) | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-N,2,2-trimethylcyclopropan-1-amine | Nucleophilic Substitution (SN2) |

Acylation Reactions

Acylation of this compound with acylating agents like acyl chlorides or acid anhydrides is a more controlled and high-yielding reaction compared to alkylation. This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis bath.ac.uk. The mechanism is a nucleophilic addition-elimination reaction mnstate.edu. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen, typically by another amine molecule or a mild base, to yield the N-substituted amide mnstate.edu.

Unlike alkylation, poly-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

| Reactant 1 | Reactant 2 (Acylating Agent) | Expected Product | Product Class |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(2,2-Dimethylcyclopropyl)-N-methylacetamide | Amide |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(2,2-Dimethylcyclopropyl)-N-methylbenzamide | Amide |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-(2,2-Dimethylcyclopropyl)-N-methylacetamide | Amide |

Other N-Functionalization Strategies

Beyond simple alkylation and acylation, the unique structure of cyclopropylamines allows for more complex functionalization pathways, particularly those involving ring-opening. Research has shown that cyclopropylamines can undergo a 1,3-difunctionalization through a two-electron SN2-like ring-opening pathway researchgate.netacs.org.

In this process, an electrophilic reagent, such as N-Iodosuccinimide (NIS), activates the cyclopropane ring. The nitrogen lone pair facilitates the ring opening, which is followed by the attack of a nucleophile. For instance, using NIS as an electrophilic iodine source in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) can lead to the formation of a γ-iodo nitrile researchgate.netacs.org. This reaction manifold overcomes the limitations of single-electron pathways and allows for the activation of monocyclic tertiary cyclopropylamines researchgate.net.

Rearrangements and Isomerizations

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes derivatives of this compound susceptible to various rearrangement and isomerization reactions, which are often driven by the release of this strain energy.

Cyclopropylmethyl Carbene Rearrangements

While not specifically documented for this compound itself, the generation of a carbene on a carbon adjacent to a cyclopropane ring is known to initiate a characteristic rearrangement. The decomposition of tosylhydrazones of cyclopropyl (B3062369) aldehydes and ketones, for example, generates cyclopropyl carbenes researchgate.net. These carbenes can undergo a rapid rearrangement to form cyclobutene (B1205218) derivatives researchgate.net. The reaction involves the migration of one of the internal cyclopropane bonds to the carbene carbon, resulting in a one-carbon ring expansion. The direction of ring opening can be influenced by substituents on the cyclopropane ring, with the least substituted bond often migrating preferentially researchgate.net.

For a derivative of this compound, a hypothetical pathway would involve its conversion to a suitable carbene precursor (e.g., via diazotization), which would then be expected to rearrange to a substituted cyclobutene.

Vinylcyclopropane (B126155) Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a well-studied thermal or transition-metal-catalyzed ring expansion that converts a vinyl-substituted cyclopropane into a five-membered cyclopentene (B43876) ring wikipedia.orgorganicreactions.org. This transformation is a powerful tool in organic synthesis for constructing cyclopentene systems wikipedia.orgnih.gov. The mechanism can proceed through either a diradical intermediate or a concerted, orbital-symmetry-controlled pericyclic pathway, highly dependent on the substrate and reaction conditions wikipedia.org.

A derivative of this compound bearing a vinyl group on the cyclopropane ring would be an ideal candidate for this rearrangement. The reaction, often requiring high temperatures (above 300 °C) for non-activated substrates, can be facilitated at lower temperatures by transition metal catalysts (e.g., Ni(0) or Rh(I)) or by the presence of activating groups on the cyclopropane ring wikipedia.orgnih.gov. The rearrangement is driven by the release of the high ring strain of the cyclopropane.

Stereoisomerization Processes

Specific studies on the stereoisomerization of this compound are not extensively documented in the reviewed literature. However, cyclopropane systems are known to undergo stereoisomerization (e.g., cis-trans isomerization) under certain conditions. These processes typically require significant energy input, such as high temperatures or photochemical activation, to break a carbon-carbon bond, allowing for rotation before the ring closes. The presence of the gem-dimethyl group at the C2 position of this compound simplifies its stereochemistry, but the relationship between the amino group and the methyl group on the nitrogen can lead to different conformers. Interconversion between stereoisomers would likely proceed through mechanisms that temporarily open the cyclopropane ring or involve inversion at the nitrogen center. Catalytic methods using acids, bases, or metals can also facilitate such isomerizations in related systems.

Mechanistic Elucidation Studies

The chemical behavior of this compound is dictated by the interplay of the strained cyclopropane ring and the nucleophilic amino group. Mechanistic studies, while not always focused directly on this specific molecule, provide a framework for understanding its reactivity through investigations of closely related cyclopropylamines and their rearrangements.

Reaction Pathway Mapping and Intermediate Characterization

The reaction pathways of this compound are often characterized by the cleavage of the high-energy carbon-carbon bonds of the cyclopropane ring. Depending on the reaction conditions—thermal, photochemical, or catalytic—the molecule can proceed through various intermediates, including diradicals, zwitterions, or concerted transition states. arkat-usa.orgnih.gov

In the context of rearrangements analogous to the vinylcyclopropane-cyclopentene rearrangement, the presence of the nitrogen atom introduces unique possibilities. wikipedia.org For instance, under thermal or photochemical conditions, homolytic cleavage of a C-C bond in the cyclopropane ring can lead to a diradical intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the substituents on the ring. The gem-dimethyl group at the C2 position of this compound would stabilize an adjacent radical, influencing which bond of the cyclopropane ring is most likely to cleave.

Computational studies on related systems, such as the [2+2] cycloaddition of nitroalkenes, have identified pseudoradical intermediates, suggesting that complex, multi-step pathways can be involved. mdpi.com While direct evidence for such intermediates in reactions of this compound is not extensively documented, these findings support the plausibility of non-concerted pathways.

In catalyzed reactions, such as palladium-catalyzed arylations, the pathway involves oxidative addition, ligand exchange, and reductive elimination steps. The initial coordination of the palladium catalyst to the amine is a critical step, followed by the formation of various palladium-complex intermediates.

| Reaction Type | Proposed Intermediates | Key Mechanistic Features |

| Thermal Rearrangement | Diradicals, Zwitterions | Stepwise or concerted ring-opening. arkat-usa.orgwikipedia.orgnih.gov |

| Photochemical Rearrangement | Excited-state species, Diradicals | Ring-opening initiated by photoexcitation. arkat-usa.org |

| Palladium-Catalyzed N-Arylation | Pd(0)/Pd(II) complexes, σ-aryl palladium species | Catalytic cycle involving oxidative addition and reductive elimination. nih.gov |

| Acid-Catalyzed Rearrangement | Cyclopropylcarbinyl-like cations | Ring-opening to form stabilized carbocations. |

Role of Catalyst and Solvent Effects on Reactivity

The reactivity of this compound is highly sensitive to the catalytic system and the solvent environment. In palladium-catalyzed N-arylation reactions, the choice of catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high yields and selectivity. nih.govnih.govresearchgate.net For the arylation of cyclopropylamines, highly active and air-stable palladium precatalysts, such as those bearing bulky, electron-rich phosphine ligands like tBuBrettPhos, have proven effective. nih.gov These ligands facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle.

Solvents play a multifaceted role in influencing reaction rates and selectivity. Polar aprotic solvents are commonly employed in palladium-catalyzed cross-coupling reactions to ensure the solubility of the reactants and catalyst. In some cases, solvent molecules can actively participate in the reaction mechanism. For instance, in reactions involving charged intermediates, polar protic solvents can stabilize these species, potentially altering the reaction pathway. researchgate.net Studies on the reactions of alkenes have shown that the reaction mode can be controlled by the choice of solvent, with different products being formed in polar versus nonpolar media. researchgate.net While specific studies on this compound are limited, the general principles of solvent effects on related amine and cyclopropane reactions are applicable. researchgate.net

| Catalyst/Solvent | Effect on Reactivity | Reaction Type |

| Palladium with bulky phosphine ligands (e.g., tBuBrettPhos) | Increased efficiency and yield in N-arylation. nih.gov | Cross-coupling |

| Nickel(0) with N-heterocyclic carbene (NHC) ligands | Catalyzes vinylcyclopropane-cyclopentene rearrangements. nih.govnih.gov | Rearrangement |

| Polar Protic Solvents (e.g., water, TFE, HFIP) | Can promote and control the selectivity of aza-Michael reactions. researchgate.net | Addition Reactions |

| Nonpolar Solvents (e.g., toluene, hexane) | May favor concerted or radical pathways over ionic ones. nih.govresearchgate.net | Rearrangement/Cycloaddition |

Regioselectivity and Stereospecificity Analyses

The substitution pattern of this compound, with its gem-dimethyl group, introduces significant steric considerations that influence the regioselectivity and stereospecificity of its reactions.

In palladium-catalyzed N-arylation, the reaction occurs selectively at the nitrogen atom, a testament to the high chemoselectivity of modern cross-coupling methods. nih.gov The steric hindrance around the nitrogen, while a challenge, can be overcome with appropriate catalyst systems.

For reactions involving the cyclopropane ring itself, such as rearrangements, the regioselectivity of ring-opening is a key consideration. In a substituted cyclopropane, the cleavage of the most substituted or weakest C-C bond is often favored. For this compound, the C1-C2 bond is adjacent to both the nitrogen and the gem-dimethyl group, making it a likely site for initial cleavage.

The stereospecificity of reactions involving cyclopropanes is a powerful tool for mechanistic investigation. Concerted, pericyclic reactions, such as some vinylcyclopropane rearrangements, are expected to proceed with a high degree of stereospecificity, governed by orbital symmetry rules. wikipedia.org In contrast, reactions proceeding through stepwise, diradical intermediates may exhibit a loss of stereochemical information. arkat-usa.orgnih.gov In the context of tandem N-arylation/carboamination reactions of related amino alkenes, good to excellent levels of diastereoselectivity have been achieved through catalyst control, indicating that stereochemical outcomes can be directed. nih.gov The stereochemistry of this compound, if chiral, would be a critical factor in determining the stereochemical course of its reactions.

| Reaction Type | Observed/Expected Selectivity | Controlling Factors |

| Palladium-Catalyzed N-Arylation | High regioselectivity for N-functionalization. nih.govresearchgate.net | Catalyst-substrate interaction, electronic effects. |

| Ring-Opening Rearrangements | Preferential cleavage of the more substituted C-C bond. | Steric and electronic effects of substituents. |

| Cycloaddition Reactions | Diastereoselectivity influenced by the approach of the reactant to the cyclopropane ring. | Steric hindrance from gem-dimethyl and amino groups. |

| Tandem N-Arylation/Carboamination (Analogous Systems) | Good to excellent diastereoselectivity. nih.gov | Catalyst and ligand control, reaction conditions. |

Advanced Spectroscopic and Structural Elucidation of N,2,2 Trimethylcyclopropan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemical and conformational properties of molecules in solution. For N,2,2-trimethylcyclopropan-1-amine and its derivatives, ¹H and ¹³C NMR provide foundational data on the chemical environment of each nucleus, while advanced 2D NMR techniques are indispensable for determining relative stereochemistry.

The constrained nature of the cyclopropane (B1198618) ring results in distinct chemical shifts for its protons and carbons. The protons on the three-membered ring typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 2 ppm. The precise chemical shifts and coupling constants (J-values) are highly sensitive to the stereochemical arrangement of the substituents. For instance, the coupling constant between two vicinal protons on a cyclopropane ring is dependent on their relative orientation; cis protons generally exhibit a larger coupling constant (typically 6-10 Hz) than trans protons (typically 3-7 Hz).

A critical tool for stereochemical assignment in these systems is the Nuclear Overhauser Effect (NOE). The NOE is a through-space interaction observed between protons that are spatially close (typically < 5 Å), regardless of whether they are directly bonded. By irradiating a specific proton and observing which other protons show an enhanced signal, one can map the spatial proximity of different groups within the molecule. For this compound, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, can definitively establish the relative stereochemistry of the amine group with respect to the methyl groups on the cyclopropane ring. An NOE correlation between the N-H proton (or the N-methyl protons) and the protons of one of the gem-dimethyl groups would provide strong evidence for their syn-periplanar relationship.

Conformational analysis, particularly concerning the rotation around the C1-N bond, can also be investigated using NMR. In substituted derivatives, restricted rotation around this bond due to steric hindrance can lead to the observation of distinct sets of signals for different rotamers, a phenomenon known as nitrogen inversion. Variable temperature NMR studies can be employed to study the dynamics of such processes, allowing for the determination of the energy barriers to rotation.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclopropylamines Note: This table presents typical chemical shift ranges for substituted cyclopropylamines. Specific values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclopropane Ring Protons | 0.5 - 2.0 | Highly dependent on substitution and stereochemistry. |

| ¹H | N-H Proton | 1.0 - 3.5 | Broad signal, position is concentration and solvent dependent. |

| ¹H | N-CH₃ Protons | 2.2 - 2.8 | |

| ¹³C | Cyclopropane Ring Carbons | 10 - 40 | Quaternary carbons will be further downfield. |

This data is compiled from general knowledge of cyclopropylamine (B47189) NMR spectra.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would induce characteristic fragmentation pathways that provide valuable structural information.

Upon ionization, the molecule forms a radical cation (M⁺•). The highly strained cyclopropane ring is prone to ring-opening reactions, which is a dominant fragmentation pathway for many cyclopropyl (B3062369) derivatives. One likely fragmentation mechanism involves the cleavage of a C-C bond in the ring, initiated by the abstraction of a hydrogen atom or through alpha-cleavage adjacent to the amine group.

A probable and significant fragmentation pathway for this compound would be the loss of a methyl group (CH₃•) to form a stable iminium ion. This would result in a prominent peak at m/z [M-15]⁺. The stability of the resulting cation strongly influences the intensity of the observed fragment ion peak.

Another characteristic fragmentation would involve the cleavage of the cyclopropane ring. For instance, the loss of ethene (C₂H₄) or propene (C₃H₆) fragments following ring opening and rearrangement could occur. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula of each fragment, allows for the confident identification of the this compound structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ | Loss of a methyl radical (•CH₃) from a gem-dimethyl group. |

| 71 | [C₄H₉N]⁺• | Loss of ethene (C₂H₄) following ring cleavage. |

This table is based on general principles of mass spectrometry fragmentation for alkylamines and cyclopropane-containing compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this family, used to investigate the stereochemistry of chiral compounds in solution. For chiral derivatives of this compound, ECD provides valuable information about the absolute configuration.

An ECD spectrum plots the difference in absorption (Δε) of left and right circularly polarized light against wavelength. The resulting positive or negative bands, known as Cotton effects, are unique to a specific enantiomer. Its mirror-image enantiomer will produce an ECD spectrum of equal magnitude but opposite sign.

The direct ECD analysis of this compound itself might be challenging if the amine chromophore does not absorb light in an accessible region or if the Cotton effects are weak. However, the absolute configuration can often be determined by creating a derivative that contains a suitable chromophore. For instance, reacting the amine with a chromophoric acylating or arylating agent can produce a derivative whose ECD spectrum is more intense and interpretable.

The modern approach to assigning absolute configuration using ECD involves comparing the experimentally measured spectrum with a spectrum predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). The process involves:

Performing a conformational search to identify the most stable conformers of the molecule.

Calculating the ECD spectrum for each significant conformer.

Averaging the calculated spectra based on their predicted Boltzmann population.

Comparing the resulting theoretical spectrum with the experimental one. A good match between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of its absolute configuration.

This combination of experimental measurement and theoretical calculation is a powerful, non-crystalline method for stereochemical elucidation.

Table 4: Principles of ECD Spectroscopy for Absolute Configuration Determination

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Dissolve the enantiomerically pure chiral derivative in a suitable solvent. | The derivative must be chiral and possess a UV-Vis active chromophore. |

| 2. ECD Measurement | Record the ECD spectrum, which shows Cotton effects (positive/negative peaks). | The sign of the Cotton effect is crucial for stereochemical correlation. |

| 3. Computational Modeling | Calculate the theoretical ECD spectrum for one of the possible enantiomers (e.g., the R-isomer). | Requires accurate conformational analysis and appropriate level of theory (e.g., TD-DFT). |

Electron Spin Resonance (ESR) Studies of Radical Cations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical cations. By subjecting a sample to a magnetic field and microwave radiation, ESR can provide detailed information about the electronic structure and environment of the unpaired electron.

To study this compound with ESR, it must first be converted into a radical cation. This is typically achieved through one-electron oxidation, which can be accomplished by methods like gamma-ray radiolysis in a freon matrix at low temperatures or by chemical or photochemical oxidation. The resulting nitrogen-centered radical cation, [this compound]⁺•, can then be analyzed by ESR.

The ESR spectrum provides two key pieces of information:

g-value: This is analogous to the chemical shift in NMR and is characteristic of the type of radical. For nitrogen-centered radicals, the g-value provides insight into the electronic environment of the nitrogen atom.

Hyperfine Coupling (hfc): The unpaired electron can couple with nearby magnetic nuclei (like ¹H and ¹⁴N), splitting the ESR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at that nucleus.

For the radical cation of this compound, analysis of the hyperfine coupling constants would reveal the distribution of the unpaired electron's spin density across the molecule. A large coupling constant to the ¹⁴N nucleus (aN) would confirm that the radical is primarily nitrogen-centered. Coupling to the protons on the nitrogen, the methyl groups, and the cyclopropane ring would provide detailed information about the radical cation's geometry and conformation. For example, the magnitude of the coupling to the β-protons (the methyl protons) is dependent on the dihedral angle between the C-H bond and the p-orbital containing the unpaired electron on the nitrogen, offering conformational insights. These studies are crucial for understanding the fundamental electronic properties and reactivity of these amine radical cations.

Table 5: Expected ESR Parameters for the this compound Radical Cation

| Parameter | Nucleus | Expected Value Range | Information Gained |

|---|---|---|---|

| g-value | - | ~2.003 - 2.006 | Characteristic of a nitrogen-centered radical. |

| Hyperfine Coupling (aN) | ¹⁴N | 15 - 25 G | Confirms the localization of the unpaired electron on the nitrogen atom. |

| Hyperfine Coupling (aH) | N-H | Dependent on geometry | Provides information on the orientation of the N-H bonds. |

| Hyperfine Coupling (aH) | C1-H | ~10 - 30 G | Indicates spin delocalization onto the cyclopropane ring. |

Note: These values are estimates based on data for similar amine radical cations and are given in Gauss (G).

Computational and Theoretical Investigations of N,2,2 Trimethylcyclopropan 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic properties.

For a molecule like N,2,2-trimethylcyclopropan-1-amine, these calculations would begin with geometry optimization to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. A key study on the parent molecule, cyclopropylamine (B47189) (CPA), utilized DFT with the B3LYP hybrid functional and ab initio methods to interpret its electronic structure. nih.gov These calculations revealed insights into ionization energies and molecular orbitals. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data for a simple amine, analogous to what would be determined for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Energy of the outermost electron orbital; relates to the ability to donate electrons (nucleophilicity). ucsb.edu |

| Energy of LUMO | 1.2 eV | Energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons (electrophilicity). ucsb.edu |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical stability and reactivity; a larger gap implies greater stability. nih.gov |

| Dipole Moment | 1.5 D | Measures the net molecular polarity arising from charge distribution. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, including the synthesis of complex molecules like substituted cyclopropylamines. acs.org These methods allow for the modeling of reaction mechanisms and the identification of high-energy, transient structures known as transition states. sciencedaily.comims.ac.jp Understanding the transition state is crucial as its energy determines the activation barrier and, consequently, the rate of the reaction. mit.edu

The synthesis of cyclopropane (B1198618) rings can be complex, and computational studies help elucidate the most likely mechanistic pathways. For example, DFT calculations have been used to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions, successfully predicting the diastereomeric ratios of the products. nih.gov Such studies calculate the potential energy surfaces for different reaction pathways, identifying the lowest energy route from reactants to products. nih.gov In the synthesis of functionalized cyclopropanes, DFT calculations have suggested an outer-sphere mechanism is operative, providing clarity that guides further synthetic efforts. researchgate.net

For a reaction involving this compound, a typical computational workflow would involve:

Geometry Optimization: Calculating the structures of reactants, products, and any intermediates.

Transition State Search: Employing algorithms like the Nudged Elastic Band (NEB) method or others to locate the transition state structure connecting reactants and products. sciencedaily.comims.ac.jp

Frequency Calculation: Confirming the nature of all stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the transition state down to the respective reactant and product to ensure the correct connection.

These calculations provide the activation energy (the energy difference between the transition state and reactants), which is essential for predicting reaction kinetics.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. This compound has several such bonds, including the C-N bond and the bonds of the N-methyl group. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The cyclopropane ring itself is rigid, but the substituents can adopt different relative orientations. dalalinstitute.com For the parent cyclopropylamine, ab initio calculations have shown that it exists as a mixture of trans and gauche conformers, with the trans conformer being more stable. nih.gov The calculated enthalpy difference between these conformers is in good agreement with experimental data. nih.gov

For this compound, a key conformational question would be the orientation of the N-methyl group relative to the cyclopropane ring. A computational scan of the potential energy surface by systematically rotating the relevant dihedral angles would reveal the energy landscape. This landscape shows the low-energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature.

Table 2: Illustrative Conformational Energy Data for a Substituted Amine This table provides a hypothetical example of results from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Predicted Population at 298 K |

|---|---|---|---|

| Gauche | 0.00 | ~60° | ~70% |

| Anti (Trans) | 0.85 | 180° | ~30% |

| Eclipsed (Transition State) | 4.50 | 0° | <0.1% |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule moves and behaves over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe processes like conformational changes, solvent interactions, and binding events. nih.govacs.org

An MD simulation of this compound, typically placed in a box of solvent molecules like water, could reveal important dynamic properties. nih.gov Such a simulation would show how the molecule tumbles and rotates in solution, how its flexible parts (like the N-methyl group) move, and how it forms hydrogen bonds with surrounding water molecules. The simulation trajectory can be analyzed to calculate properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent. nih.gov MD is also a primary tool for studying how a drug-like molecule interacts with a biological target, such as a protein receptor, providing a dynamic view of the binding process. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be a powerful aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in combination with DFT (e.g., B3LYP functional). imist.mamdpi.comgaussian.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized molecular structure, one can predict the NMR spectrum. rsc.org Comparing these predicted spectra with experimental data is a robust way to confirm a proposed structure or assign the correct regioisomer or tautomer. mdpi.comrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the optimized geometry of the molecule. acs.orgdiva-portal.org These calculations yield the frequencies and intensities of the fundamental vibrational modes (stretching, bending, wagging). orgchemboulder.com For primary amines, characteristic N-H stretching bands are expected, but for a tertiary amine like this compound, these would be absent. Instead, C-N and C-H stretching and bending vibrations would dominate the spectrum. orgchemboulder.com Scaling factors are often applied to the calculated frequencies to better match experimental results due to approximations in the computational methods and the neglect of anharmonicity. acs.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Primary Amine This table illustrates the typical correlation between calculated and observed IR frequencies for amine-related vibrations. Since this compound is a tertiary amine, it would lack N-H vibrations.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) libretexts.org | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch (1° Amine) | ~3350 | ~3345 |

| N-H Symmetric Stretch (1° Amine) | ~3450 | ~3440 |

| N-H Bend (Scissoring, 1° Amine) | 1580-1650 | 1590-1660 |

| C-N Stretch (Aliphatic) | 1020-1250 | 1030-1260 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

To build a QSAR model, one first needs a dataset of structurally related compounds with experimentally measured biological activity. For each compound, a set of numerical values known as molecular descriptors is calculated. ucsb.educatalysis.blog These descriptors quantify various aspects of the molecule:

Constitutional/Topological Descriptors: Based on the 2D structure, such as molecular weight, atom counts, and connectivity indices. nih.gov

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. ucsb.edu

Steric/Geometric Descriptors: Related to the 3D shape of the molecule, such as molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Studies on di(hetero)arylamines and other nitrogen-containing compounds have successfully used QSAR to model activities like radical scavenging and enzyme inhibition. nih.govrsc.org

Derivatization and Functionalization Strategies for N,2,2 Trimethylcyclopropan 1 Amine

Synthesis of Analogues with Modified Amine Functionality

The primary amine group of N,2,2-trimethylcyclopropan-1-amine is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through well-established amine chemistry.

N-Alkylation: The nitrogen atom can be alkylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org Catalytic methods using alcohols as alkylating agents in the presence of a suitable catalyst, such as a copper and magnesium silicate-based catalyst, offer an industrially viable route for N-alkylation. google.com

N-Acylation: The formation of amides via N-acylation is a common and robust transformation. bath.ac.uk this compound can be readily reacted with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (like DCC or EDC) to produce a diverse range of amides. masterorganicchemistry.comresearchgate.netrsc.org This reaction is fundamental in peptide synthesis and for introducing various acyl groups that can modulate the biological activity of the parent molecule. researchgate.net For instance, N-acylation is a key step in the preparation of N-acylated tetrahydroquinolines, an important class of N-heterocycles. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents. This reaction typically proceeds under basic conditions to maintain the nucleophilicity of the amine.

A summary of common amine functionalization reactions applicable to this compound is presented below:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing Agent, Alcohol + Catalyst | Alkyl group |

| N-Acylation | Acyl chloride, Acid anhydride (B1165640), Carboxylic acid + Coupling Agent | Acyl group (Amide) |

| Sulfonylation | Sulfonyl chloride | Sulfonyl group (Sulfonamide) |

Modification of the Cyclopropane (B1198618) Ring System

The strained three-membered ring of this compound is susceptible to ring-opening reactions, providing a pathway to linear or more complex cyclic structures.